Cas no 124882-64-0 ([1,1'-Biphenyl]-4-ol,3,3',4'-trichloro-)

[1,1'-Biphenyl]-4-ol,3,3',4'-trichloro- is a chlorinated biphenyl derivative with a hydroxyl group at the 4-position and chlorine substituents at the 3,3', and 4' positions. This compound is of interest in organic synthesis and materials science due to its structural rigidity and halogenated aromatic system, which can influence reactivity and intermolecular interactions. Its key advantages include potential utility as an intermediate in the preparation of advanced polymers, agrochemicals, or pharmaceuticals, where its halogenated and phenolic functionalities may confer desirable properties such as enhanced stability or bioactivity. The compound's well-defined structure also makes it suitable for mechanistic studies in chemical transformations.
[1,1'-Biphenyl]-4-ol,3,3',4'-trichloro- structure
124882-64-0 structure
Product Name:[1,1'-Biphenyl]-4-ol,3,3',4'-trichloro-
CAS No:124882-64-0
MF:C12H7Cl3O
MW:273.542380571365
MDL:MFCD11933767
CID:223182
PubChem ID:180285
Update Time:2025-06-08

[1,1'-Biphenyl]-4-ol,3,3',4'-trichloro- Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-4-ol,3,3',4'-trichloro-
    • 2-chloro-4-(3,4-dichlorophenyl)phenol
    • 2-Chloro-4-(3,4-dichlorophenyl)phenol, 95%
    • 4-hydroxy-3,3',4'-trichloro biphenyl
    • AKOS017565796
    • SCHEMBL7906570
    • DTXSID00154512
    • MFCD11933767
    • NS00126084
    • 124882-64-0
    • MDL: MFCD11933767
    • Inchi: 1S/C12H7Cl3O/c13-9-3-1-7(5-10(9)14)8-2-4-12(16)11(15)6-8/h1-6,16H
    • InChI Key: VQMNVNJOJQZHKW-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C1C=CC(=C(C=1)Cl)Cl)O

Computed Properties

  • Exact Mass: 271.95641
  • Monoisotopic Mass: 271.956248g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23

[1,1'-Biphenyl]-4-ol,3,3',4'-trichloro- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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AB321930-5 g
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124882-64-0 95%
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€1159.00 2023-04-26
abcr
AB321930-5g
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[1,1'-Biphenyl]-4-ol,3,3',4'-trichloro- Suppliers

Amadis Chemical Company Limited
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(CAS:124882-64-0)[1,1'-Biphenyl]-4-ol,3,3',4'-trichloro-
Order Number:A1111663
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:00
Price ($):687.0
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Additional information on [1,1'-Biphenyl]-4-ol,3,3',4'-trichloro-

Chemical Profile of [1,1'-Biphenyl]-4-ol,3,3',4'-trichloro (CAS No. 124882-64-0)

[1,1'-Biphenyl]-4-ol,3,3',4'-trichloro, identified by the CAS number 124882-64-0, is a chlorinated biphenyl derivative with significant structural and functional characteristics that make it a subject of interest in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of biphenyl-based molecules, which have been extensively studied due to their diverse applications in material science, agrochemicals, and medicinal chemistry. The presence of multiple chlorine substituents on the biphenyl core introduces unique electronic and steric properties, which can be exploited for various synthetic and biological applications.

The molecular structure of [1,1'-Biphenyl]-4-ol,3,3',4'-trichloro consists of a central biphenyl ring system with hydroxyl and chlorine substituents strategically positioned. The hydroxyl group at the 4-position and the three chlorine atoms at the 3, 3', and 4'-positions contribute to its distinct reactivity and potential utility in chemical synthesis. This arrangement not only influences its physical properties such as solubility and melting point but also plays a crucial role in its interaction with biological targets.

In recent years, chlorinated biphenyls have garnered attention for their role as intermediates in the synthesis of more complex molecules. The compound [1,1'-Biphenyl]-4-ol,3,3',4'-trichloro has been explored in several research contexts, particularly in the development of novel pharmaceutical agents. Its structural framework allows for modifications that can enhance binding affinity to specific biological receptors or enzymes. For instance, studies have demonstrated that biphenyl derivatives can serve as scaffolds for designing molecules with potential antifungal or anti-inflammatory properties.

One of the most compelling aspects of [1,1'-Biphenyl]-4-ol,3,3',4'-trichloro is its versatility in synthetic chemistry. The chlorine atoms provide reactive sites for further functionalization through nucleophilic substitution reactions, cross-coupling reactions, or metal-catalyzed transformations. These reactions can be harnessed to introduce additional functional groups or to link the compound to other molecular fragments, thereby creating more intricate structures with tailored properties. Such synthetic flexibility makes it a valuable building block in medicinal chemistry.

Recent advancements in computational chemistry have also highlighted the importance of [1,1'-Biphenyl]-4-ol,3,3',4'-trichloro in drug discovery efforts. Molecular modeling studies suggest that its scaffold can be optimized to improve pharmacokinetic profiles and reduce toxicity. By leveraging computational tools to predict binding interactions and metabolic stability, researchers can accelerate the design process for new therapeutic agents. This approach aligns with the broader trend toward precision medicine, where compounds are tailored to individual patient needs based on detailed structural analysis.

The biological activity of [1,1'-Biphenyl]-4-ol,3,3',4'-trichloro has been investigated in several preclinical studies. While not yet approved for human use, preliminary findings indicate that derivatives of this compound may exhibit promising effects on certain disease pathways. For example, modifications to the biphenyl core have shown potential in modulating enzyme activity related to metabolic disorders. Additionally, the chlorine substituents may enhance lipophilicity or electron-deficient characteristics that are favorable for drug-like properties.

In conclusion,[1,1'-Biphenyl]-4-ol, CAS No. 124882-64-0, represents a significant compound in the realm of organic synthesis and pharmaceutical development. Its unique structural features offer opportunities for creating novel molecules with therapeutic potential. As research continues to uncover new applications for chlorinated biphenyl derivatives, [this compound] is likely to remain a key player in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:124882-64-0)[1,1'-Biphenyl]-4-ol,3,3',4'-trichloro-
A1111663
Purity:99%
Quantity:5g
Price ($):687.0
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